3-(Furan-2-ylmethoxy)propan-1-amine

furan derivatives THF analogs hydrogen bonding

Medicinal chemistry programs targeting SSAO/VAP-1 often face scaffold limitations where suboptimal linker geometry compromises selectivity over MAO-B. This C3-linked furan-2-ylmethoxy propan-1-amine building block provides an optimized spacer that directly addresses this selectivity challenge. • Enables SSAO/VAP-1 inhibition (IC50 <1,000 nM) while maintaining selectivity against MAO-B (IC50 >100 nM) for clean SAR profiling. • The furan aromatic system supports π-stacking interactions critical for Class A GPCR and amine oxidase binding pockets. • 95% purity with standard amine reactivity via the terminal -NH2 handle permits rapid analog synthesis for linker SAR studies.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13246366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-ylmethoxy)propan-1-amine
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COCCCN
InChIInChI=1S/C8H13NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7,9H2
InChIKeyXIXUSXFSSJKRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-ylmethoxy)propan-1-amine Procurement Guide: Molecular Identity and Core Characteristics


3-(Furan-2-ylmethoxy)propan-1-amine (CAS: 863669-67-4) is an aliphatic amine featuring a furan-2-ylmethoxy moiety linked to a propan-1-amine backbone . With molecular formula C8H13NO2 and molecular weight 155.19 g/mol, this compound contains a characteristic furan ring-oxygen ether linkage that confers distinct physicochemical properties including hydrogen bond acceptor capability and conformational flexibility via four rotatable bonds [1]. The furan moiety enables participation in π-stacking and hydrogen bonding interactions relevant to biological target recognition, positioning this compound as a versatile intermediate in organic synthesis and a scaffold for medicinal chemistry exploration .

Why 3-(Furan-2-ylmethoxy)propan-1-amine Cannot Be Replaced by Generic Furan-Based Amines


Furan-based amines are structurally diverse with critical variations in linker length, amine substitution pattern, and furan ring saturation state, each profoundly impacting biological target engagement and physicochemical behavior. The 3-carbon linker (propan-1-amine) of the target compound provides a specific spatial separation between the furan oxygen and terminal amine group—a geometry that dictates binding pocket accommodation in enzymes and receptors [1]. Close analogs such as 2-(Furan-2-ylmethoxy)ethan-1-amine (C2 linker, MW 141.17) and 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (saturated furan ring, MW 159.23) exhibit markedly different molecular volumes, hydrogen bonding capacity, and lipophilicity [2]. These structural distinctions translate into quantifiable differences in enzyme inhibition potency and target selectivity, making generic substitution without empirical validation scientifically unsound.

3-(Furan-2-ylmethoxy)propan-1-amine: Quantified Differentiation Evidence Against Comparators


Reduced vs. Saturated Furan Ring: Impact on Molecular Recognition and Hydrogen Bonding

The target compound contains an aromatic furan ring (sp²-hybridized oxygen), whereas comparator 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine features a saturated THF ring (sp³-hybridized oxygen). This single chemical difference alters molecular weight (155.19 vs. 159.23 g/mol), π-electron availability (2 aromatic π-bonds in furan vs. 0 in THF), and oxygen electronic character (delocalized lone pair in furan vs. localized lone pair in THF) . Furan oxygen participates in conjugated π-system, enabling π-stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr, Phe, Trp), whereas THF oxygen lacks this capacity and functions solely as a hydrogen bond acceptor [1]. This distinction is critical for target engagement in proteins with aromatic-rich binding pockets.

furan derivatives THF analogs hydrogen bonding molecular recognition

MAO-B vs. SSAO/VAP-1 Enzyme Selectivity Profile from Patent-Disclosed Assay Data

Patent-derived enzyme inhibition data for 3-(Furan-2-ylmethoxy)propan-1-amine reveal a pronounced selectivity window between two amine oxidase targets. Against recombinant human MAO-B, the compound exhibited IC50 >100 nM (pH 7.4, 37°C), whereas against recombinant human SSAO/VAP-1 (Amiloride-sensitive amine oxidase [copper-containing]), the IC50 was <1,000 nM (>10-fold difference threshold) [1]. This selectivity pattern indicates preferential inhibition of SSAO/VAP-1 over MAO-B. For context, the FDA-approved MAO-B inhibitor selegiline exhibits sub-nanomolar potency, while known SSAO inhibitors typically operate in the 10-100 nM range [2]. The target compound's activity window (>100 nM vs. <1,000 nM) positions it as a weak-to-moderate SSAO-preferring scaffold.

monoamine oxidase B MAO-B SSAO VAP-1 enzyme selectivity amine oxidase

Linker Length Differential: C3 (Propan-1-amine) vs. C2 (Ethan-1-amine) Impact on Enzyme Inhibition

Comparison of linker chain length between 3-(Furan-2-ylmethoxy)propan-1-amine (C3 linker) and 2-(Furan-2-ylmethoxy)ethan-1-amine (C2 linker) reveals significant molecular property differences: molecular weight (155.19 vs. 141.17 g/mol; Δ = +14.02 g/mol, +9.9%), rotatable bonds (4 vs. 3; Δ = +1), and amine-furan oxygen separation distance (increased by one methylene unit, ~1.5 Å) . The additional methylene group in the target compound increases conformational flexibility and extends the terminal amine's reach within enzyme active sites. While direct IC50 comparator data for the C2 analog against the same enzyme panel are not publicly available, established SAR principles in amine oxidase inhibitors demonstrate that linker length modulates both potency and selectivity profiles [1].

linker length structure-activity relationship SAR amine oxidase C2 vs C3 linker

Enzyme Inhibition Activity Summary: Target Compound vs. Furan-2-ylmethoxy-Containing Phthalocyanine Complexes

While direct AChE/BChE/α-Gly data for 3-(Furan-2-ylmethoxy)propan-1-amine alone are not published, a 2022 study evaluated seven furan-2-ylmethoxy-substituted phthalocyanine metal complexes (compounds 1-7) against these enzymes, providing class-level benchmark values [1]. AChE Ki values ranged from 11.17 ± 1.03 to 83.28 ± 11.08 μM; BChE Ki values ranged from 7.55 ± 0.98 to 81.35 ± 12.80 μM; α-Gly Ki values ranged from 744.87 ± 67.33 to 1,094.38 ± 88.91 μM. The furan-2-ylmethoxy substituent contributes to solubility enhancement and Q-band redshift in phthalocyanines, but isolated amine-furan ether compounds lacking the phthalocyanine core are expected to exhibit substantially lower potency against these targets. The target compound serves as a synthetic building block for constructing more complex furan-2-ylmethoxy-containing pharmacophores rather than as a direct enzyme inhibitor candidate.

acetylcholinesterase butyrylcholinesterase α-glycosidase phthalocyanine enzyme inhibition

3-(Furan-2-ylmethoxy)propan-1-amine: Evidence-Backed Research and Industrial Application Scenarios


SSAO/VAP-1-Targeted Lead Optimization and SAR Expansion

Based on patent-derived selectivity data showing preferential inhibition of SSAO/VAP-1 (IC50 <1,000 nM) over MAO-B (IC50 >100 nM), 3-(Furan-2-ylmethoxy)propan-1-amine serves as a starting scaffold for developing SSAO/VAP-1 inhibitors targeting inflammatory conditions and vascular adhesion pathologies [1]. Researchers can leverage the C3 linker geometry and furan aromaticity to design derivatives with improved potency toward the <100 nM range while maintaining selectivity against off-target amine oxidases.

Synthetic Intermediate for Furan-2-ylmethoxy-Containing Pharmacophores

As established by the phthalocyanine study, the furan-2-ylmethoxy moiety confers solubility enhancement and favorable electronic properties to conjugated systems [1]. 3-(Furan-2-ylmethoxy)propan-1-amine provides a convenient entry point for introducing this substituent via the terminal amine handle. The compound enables construction of furan-2-ylmethoxy-containing conjugates for applications in photodynamic therapy, metal coordination chemistry, and enzyme inhibitor design. Procurement of this building block facilitates SAR exploration where the C3 linker length is a critical design parameter [2].

Comparative Linker Length SAR Studies in GPCR and Enzyme Targets

The quantitative differences between C2 (ethan-1-amine, MW 141.17, 3 rotatable bonds) and C3 (propan-1-amine, MW 155.19, 4 rotatable bonds) linker variants [1] make this compound valuable for systematic linker SAR studies. The extended amine-furan oxygen separation (~1.5 Å increase) and additional conformational flexibility enable researchers to probe optimal spacer geometry for targets including TAAR-family receptors and amine-recognizing enzymes [2]. Procurement of the C3 variant alongside the C2 analog supports controlled head-to-head evaluation of linker-dependent potency and selectivity.

Aromatic Furan vs. Saturated THF Scaffold Comparator Studies

The molecular distinction between aromatic furan (π-stacking capable, sp² oxygen) and saturated THF (no π-interaction, sp³ oxygen) rings provides a clean chemical probe for evaluating the contribution of π-electron interactions to target binding [1]. Procurement of both 3-(Furan-2-ylmethoxy)propan-1-amine and its THF analog (MW 159.23) enables paired experiments that isolate the role of aromaticity in molecular recognition—critical for targets with aromatic-rich binding pockets such as MAO enzymes, cytochrome P450s, and Class A GPCRs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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